

Gimeracil-13C3: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest		
Compound Name:	Gimeracil-13C3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **Gimeracil-13C3**. **Gimeracil-13C3** is the isotopically labeled version of Gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] The incorporation of three carbon-13 isotopes makes **Gimeracil-13C3** an invaluable tool, primarily as an internal standard in pharmacokinetic and bioequivalence studies involving Gimeracil, often part of the oral fluoropyrimidine derivative S-1.[3][4]

Core Chemical Properties

While specific experimental data for the 13C3 labeled variant is limited, the fundamental chemical properties are expected to be comparable to its unlabeled counterpart, Gimeracil. The key distinction lies in the molecular weight, a critical feature for its use in mass spectrometry-based analytical methods.



Property	Value	Source
Chemical Name	5-Chloro-4-hydroxy-2(1H)- pyridinone-13C3	[5]
Synonyms	Gimestat-13C3, CDHP-13C3	
CAS Number	1184979-29-0	-
Molecular Formula	C2(¹³ C)3H4CINO2	-
Molecular Weight	148.52 g/mol	-
Appearance	Off-White Solid	-
Melting Point	274 °C	-
Solubility	Solubilities of gimeracil in aqueous co-solvent mixtures of isopropanol, N,N-dimethylformamide (DMF), ethylene glycol (EG) and dimethylsulfoxide (DMSO) were investigated. Experimental solubility increased with increasing temperature and mass fraction of each co-solvent.	

Stability Profile of Gimeracil

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. Studies on Gimeracil have shown it to be a remarkably stable compound under a variety of stress conditions, with the notable exception of oxidative stress.



Stress Condition	Observations
Acidic Hydrolysis	Stable.
Alkaline Hydrolysis	Stable.
Thermal Degradation	Stable.
Photolytic Degradation	Stable.
Oxidative Stress	Significant degradation observed, leading to the formation of multiple degradation products.

Experimental Protocols

The following section details the methodologies employed in forced degradation studies of Gimeracil, which are essential for assessing its stability and for the development of stability-indicating analytical methods.

Forced Degradation Experimental Protocol

A typical forced degradation study for Gimeracil involves subjecting the compound to various stress conditions as mandated by ICH guidelines (Q1A (R2) and Q1B) to identify potential degradation products and pathways.



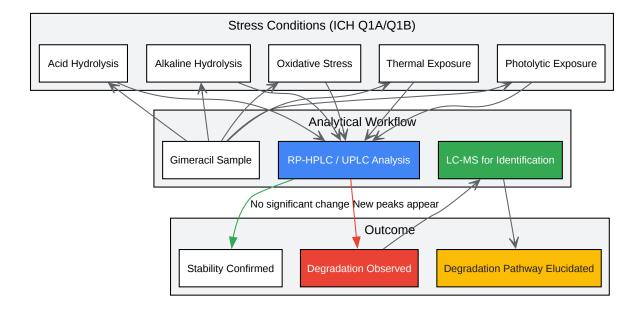
Parameter	Description
Objective	To assess the intrinsic stability of Gimeracil under various stress conditions.
Stress Conditions	
Acid Hydrolysis	Gimeracil solution is treated with an acid (e.g., 0.1 N HCl) and heated.
Alkaline Hydrolysis	Gimeracil solution is treated with a base (e.g., 0.1 N NaOH) at room temperature.
Oxidative Degradation	Gimeracil solution is treated with an oxidizing agent (e.g., 3-30% H ₂ O ₂) at room temperature.
Thermal Degradation	Gimeracil solid is exposed to high temperatures (e.g., 60-100°C).
Photolytic Degradation	Gimeracil solid or solution is exposed to UV and visible light.
Analytical Method	A stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is used to separate the parent drug from any degradation products.
Column	Waters C18 (250 mm x 4.6 mm, 5 μm) or equivalent.
Mobile Phase	A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1M KH ₂ PO ₄ , pH 4.0 or 0.1% formic acid).
Detection	UV detection at a specified wavelength (e.g., 275 nm).
Flow Rate	Typically 1 mL/min.
Outcome	Identification and characterization of degradation products, often using Liquid



Chromatography-Mass Spectrometry (LC-MS), to understand the degradation pathways.

Visualizing Experimental and Logical Frameworks

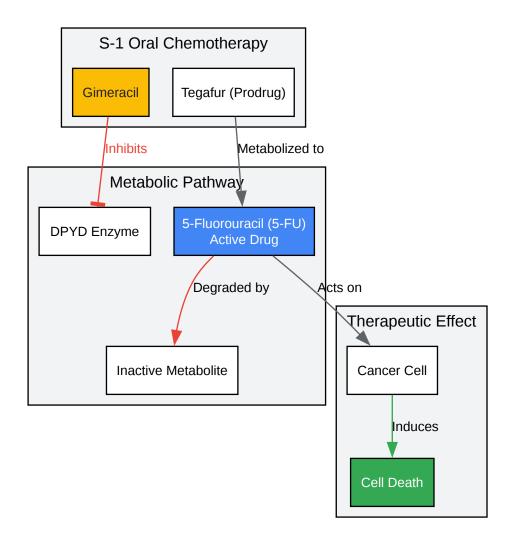
The following diagrams illustrate key workflows and the mechanism of action related to Gimeracil.



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Caption: Workflow for Forced Degradation Study of Gimeracil.





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